4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6(12)5-4-3-8-1-2-11(4)10-9-5/h8H,1-3H2,(H2,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGVQLQLQVIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C(=O)N)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring, followed by cyclization to form the pyrazine ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the ring system.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) can facilitate substitution reactions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance:
- Savolitinib , a compound derived from this scaffold, has shown potent inhibition of c-Met kinases with a reported IC50 value of 0.005 µM. It has been evaluated in clinical trials for various cancers including non-small cell lung cancer and renal cell carcinoma .
- A study demonstrated that modifications at the 2 and 6 positions of the triazolo-pyrazine ring led to enhanced anticancer activity in vitro .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Antifungal Activity : It has shown promise as an antifungal agent against various strains . The structure-activity relationship studies suggest that specific substitutions can enhance its efficacy against fungal infections.
Agricultural Applications
2.1 Pesticide Development
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine derivatives have been explored for their potential as pesticides:
- Research indicates that these compounds can act as effective insecticides and fungicides due to their ability to disrupt biological processes in pests .
- A case study involving the synthesis of triazole-fused pyrazines revealed their effectiveness in controlling crop diseases caused by fungal pathogens .
Material Science
3.1 Polymer Chemistry
The unique chemical structure of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine facilitates its use in polymer synthesis:
- Polymerization Studies : The compound can be utilized as a monomer in the production of novel polymers with desirable mechanical and thermal properties. Preliminary studies suggest that incorporating this compound into polymer matrices enhances their stability and performance under stress conditions .
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | Target | IC50/Effectiveness | Notes |
|---|---|---|---|---|
| Anticancer | Savolitinib | c-Met Kinase | 0.005 µM | Preclinical candidate for cancer treatment |
| Antifungal | 4-Hydroxy Derivative | Various Fungi | Effective | Potential use as an antifungal agent |
| Insecticide | Triazole Derivative | Pests | Effective | Effective against crop diseases |
Table 2: Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine | Solid-phase synthesis | Up to 60% |
| Triazole-fused Pyrazines | Regiospecific reactions | 33–65% |
Case Studies
Case Study 1: Savolitinib Clinical Trials
Savolitinib was selected for clinical trials due to its potent inhibition of c-Met kinases. It demonstrated favorable pharmacokinetic properties and has received conditional approval in China for treating several types of cancer .
Case Study 2: Agricultural Applications
A series of experiments conducted on triazole-fused pyrazines showed promising results in controlling fungal infections in crops. The compounds were tested against common agricultural pathogens with significant reductions in disease incidence observed .
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, as a β-secretase-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP), which is implicated in Alzheimer’s disease. The compound’s antiviral activity may involve inhibition of viral replication enzymes or interference with viral entry into host cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fused triazoloheterocycles. Below is a comparative analysis of its structural analogs, focusing on synthesis, bioactivity, and applications.
Structural and Functional Analogues
Biological Activity
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 141.14 g/mol
- CAS Number : 123308-28-1
The compound features a triazole ring fused with a pyrazine structure, which is significant for its biological activity. The presence of the carboxamide group enhances its solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antitumor Activity : Studies have shown that derivatives of triazolo-pyrazines exhibit inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. For instance, compounds with similar structures have been reported to suppress tumor cell proliferation by inhibiting TP activity .
- CNS Effects : This compound class has been linked to the modulation of neurotransmitter systems. Research indicates potential applications in treating neurodegenerative disorders like Alzheimer's disease and psychosis due to their ability to cross the blood-brain barrier .
- Anti-inflammatory Properties : The triazole moiety is known for its anti-inflammatory effects. Compounds with this structure can inhibit inducible nitric oxide synthase (iNOS), reducing inflammation .
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound or its derivatives:
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of thymidine phosphorylase | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of iNOS |
Case Study: Antitumor Activity
In a study examining various triazolo-pyrazine derivatives for their antitumor properties, it was found that specific substitutions on the pyrazine ring significantly enhanced TP inhibition. For example, compounds with halogen substitutions showed increased potency against cancer cell lines .
Case Study: CNS Applications
Another investigation focused on the neuroprotective effects of triazolo-pyrazines in models of Alzheimer's disease. The study demonstrated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in animal models .
Q & A
Q. Key Considerations :
- Substrate scope limitations (e.g., β-azido acids require synthetic availability of β-amino acids) .
- Catalyst choice impacts regioselectivity and reaction efficiency (e.g., Cu vs. Pd-Cu systems) .
How can reaction conditions be optimized for improved yields in the synthesis of substituted derivatives?
Advanced Methodological Insights
Optimization strategies include:
- Catalyst tuning : Superparamagnetic Cu@Fe₃O₄ systems enhance recyclability and reduce metal leaching compared to homogeneous catalysts. For arylpropanoic acid derivatives, aryl-substituted azides require toluene reflux (24 h) instead of aqueous conditions .
- Solvent and temperature control : Methanol at RT (20–30 min) vs. toluene under reflux (24 h) balances reaction speed and yield (e.g., 83% yield for bromobenzyl derivatives) .
- Substrate pre-functionalization : Meerwein arylation of β-azido acids expands access to diverse arylpropanoic acid precursors, enabling broader substitution patterns .
Q. Data-Driven Example :
- Compound 10 (7-(4-Bromobenzyl)-N-cyclopentyl-5-cyclopropyl-6-oxo-3-phenyl derivative) achieved 83% yield via reflux in toluene with triethylamine, highlighting solvent/temperature interplay .
What biological activities are associated with this scaffold, and how are they evaluated?
Basic Pharmacological Profiling
The scaffold exhibits:
- Antitumor activity : Modulates sigma receptors and inhibits histone deacetylases (HDACs), validated via cell viability assays (e.g., NCI-60 screening) .
- Enzyme inhibition : BACE1 (Alzheimer’s), Cyp8b1 (diabetes), and casein kinase 1 (ROS1 inhibitors in oncology) .
- Antiviral potential : Activity against hepatitis B via polymerase inhibition mechanisms .
Q. Screening Protocols :
- In vitro assays : Dose-dependent enzymatic inhibition (IC₅₀ determination) and cell-line profiling (e.g., Renal Cancer UO-31 growth inhibition) .
How can contradictory structure-activity relationship (SAR) data be resolved for fused triazolopyrazines?
Advanced SAR Analysis
Contradictions arise in:
- Fused ring systems : Thieno-fused triazolopyrimidines (e.g., thieno[2,3-e] derivatives) show higher anticancer activity (mean growth inhibition >100%) compared to aryl-fused analogs (e.g., triazoloquinazolines), attributed to enhanced π-stacking and metabolic stability .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring improve BACE1 inhibition by stabilizing enzyme active-site interactions .
Q. Methodological Resolution :
- Computational modeling : Docking studies to predict binding modes.
- Comparative bioassays : Parallel testing of thieno vs. aryl analogs under identical conditions .
What strategies ensure regioselective formation of the triazole ring during cycloaddition?
Methodological Best Practices
Regioselectivity is achieved via:
- Copper(I) catalysis : Enforces 1,4-disubstituted triazoles in click chemistry. For intramolecular cyclizations, steric constraints from α-amino acid backbones drive 6-endo cyclization over alternative pathways .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization kinetics in tandem Ugi-Huisgen reactions .
Q. Example :
- Chiral derivatives synthesized from L-proline analogs retain configuration under Cu(I)-free conditions, avoiding racemization .
How do multistep and tandem syntheses compare in efficiency for generating complex analogs?
Q. Advanced Synthetic Design
- Multistep approaches (e.g., Abbott Laboratories’ method): Allow precise functionalization but suffer from low overall yields (e.g., 37% in imidazo-pyrazine derivatives) .
- Tandem reactions (e.g., Schreiber’s "build/couple/pair"): Streamline complexity generation in one pot (e.g., aziridine propargylamine intermediates) but require rigorous optimization of step compatibility .
Q. Trade-offs :
- Yield vs. complexity : Tandem methods prioritize speed, while multistep routes enable access to sterically hindered derivatives .
What mechanistic insights explain the role of copper in triazole cycloadditions?
Q. Advanced Mechanistic Studies
- Catalytic cycle : Cu(I) facilitates alkyne deprotonation, forming a copper acetylide intermediate that reacts regioselectively with azides. Magnetic catalysts (e.g., Cu@Fe₃O₄) stabilize active Cu species, reducing side reactions .
- Kinetic vs. thermodynamic control : Polar solvents favor the 1,4-triazole product, while nonpolar media may promote alternative regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
